Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Overview
Description
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound with the formula C11H22N2O2 . It is a building block used in the field of organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . It has been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C[C@@H]1CNC[C@@H]1N(C)C(=O)OC(C)(C)C
. This structure can also be viewed as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
Tert-butyl carbamate is a solid substance . It has a molecular weight of 117.1463 . The melting point is between 105-108 °C .Scientific Research Applications
Environmental Applications and Decomposition Techniques
One significant area of research involves the decomposition and environmental behavior of compounds structurally related to "Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate," such as Methyl tert-butyl ether (MTBE). Studies have explored the decomposition of MTBE using cold plasma reactors, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances (Hsieh, Tsai, Chang, & Tsao, 2011)[https://consensus.app/papers/decomposition-methyl-tertbutyl-ether-adding-hydrogen-hsieh/817293c1191856edbe5f7da4ce11ab5a/?utm_source=chatgpt]. This research indicates potential methodologies for breaking down similar compounds in environmentally friendly ways.
Analytical and Synthetic Chemistry Applications
In the context of synthetic chemistry, the development of synthetic routes for complex molecules is of paramount importance. While the specific synthesis of "this compound" was not directly found, research into synthetic methods for related compounds, such as vandetanib, offers insights into the complexity and challenges associated with synthesizing such molecules. Vandetanib synthesis involves a series of steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, highlighting the intricate processes that might be involved in synthesizing structurally or functionally related compounds (Mi, 2015)[https://consensus.app/papers/graphical-synthetic-routes-vandetanib-mi/96062f7fa07e568e8a91497de6403323/?utm_source=chatgpt].
Environmental Fate and Remediation
Research on the environmental fate and remediation of MTBE, a compound with similarities in usage and possibly in structure to the one of interest, has demonstrated both the challenges and the advances in bioremediation techniques. Studies show that MTBE can be biodegraded under aerobic conditions and, to a lesser extent, anaerobically, with various microorganisms capable of utilizing it as a carbon source (Fiorenza & Rifai, 2003)[https://consensus.app/papers/review-mtbe-biodegradation-bioremediation-fiorenza/460cacf8f34f51cbbac3322ed0cb3fe6/?utm_source=chatgpt]. This research suggests pathways for the biodegradation of similar compounds, emphasizing the importance of understanding microbial interactions with specific chemical structures for effective environmental remediation.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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